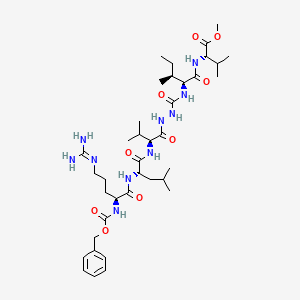

Mmp-8 inhibitor i

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Inhibidor de MMP-8 I es un inhibidor selectivo de la enzima metaloproteinasa de matriz 8 (MMP-8), también conocida como colagenasa de neutrófilos. Esta enzima juega un papel crucial en la degradación de colágenos intersticiales, particularmente el colágeno tipo I. La MMP-8 está involucrada en varios procesos fisiológicos y patológicos, incluida la remodelación tisular, la inflamación y la progresión del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Inhibidor de MMP-8 I implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes bajo condiciones controladas. La ruta sintética generalmente incluye:

Formación de la estructura central: La estructura central del inhibidor se sintetiza a través de una serie de reacciones orgánicas, como la condensación y la ciclización.

Modificaciones del grupo funcional: La estructura central luego se modifica mediante la introducción de grupos funcionales específicos que mejoran su actividad inhibitoria contra MMP-8.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía para garantizar una alta pureza y rendimiento.

Métodos de producción industrial: La producción industrial del Inhibidor de MMP-8 I implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores a gran escala y la aplicación de métodos de purificación eficientes para producir el compuesto en grandes cantidades.

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor de MMP-8 I se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: El inhibidor puede sufrir reacciones de sustitución donde átomos o grupos específicos se reemplazan por otros.

Reactivos y condiciones comunes:

Reactivos de oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reactivos de reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Reactivos de sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen versiones modificadas del Inhibidor de MMP-8 I con grupos funcionales alterados, que se pueden utilizar para estudiar las relaciones estructura-actividad y mejorar la eficacia del compuesto.

Aplicaciones Científicas De Investigación

El Inhibidor de MMP-8 I tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la inhibición de las metaloproteinasas de matriz y su papel en varios procesos químicos.

Biología: Se emplea en la investigación sobre la remodelación tisular, la inflamación y la cicatrización de heridas.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, la artritis y las enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de herramientas de diagnóstico y agentes terapéuticos dirigidos a MMP-8.

Mecanismo De Acción

El Inhibidor de MMP-8 I ejerce sus efectos uniéndose al sitio activo de la enzima MMP-8, bloqueando así su actividad. El inhibidor interactúa con el ion zinc presente en el sitio activo de la enzima, evitando que la enzima escinda el colágeno y otros sustratos. Esta inhibición de la actividad de MMP-8 conduce a una reducción de la degradación tisular y la inflamación .

Compuestos similares:

Inhibidor de MMP-1: Inhibe la metaloproteinasa de matriz 1, que también degrada el colágeno pero tiene diferente especificidad de sustrato.

Inhibidor de MMP-9: Se dirige a la metaloproteinasa de matriz 9, involucrada en la degradación de la gelatina y otros componentes de la matriz extracelular.

Inhibidor de MMP-13: Inhibe la metaloproteinasa de matriz 13, que juega un papel en la degradación del cartílago.

Unicidad del Inhibidor de MMP-8 I: El Inhibidor de MMP-8 I es único debido a su alta selectividad para MMP-8, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de esta enzima en varios procesos fisiológicos y patológicos. A diferencia de otros inhibidores, el Inhibidor de MMP-8 I no afecta significativamente la actividad de otras metaloproteinasas de matriz, lo que reduce el riesgo de efectos fuera de diana .

Comparación Con Compuestos Similares

MMP-1 Inhibitor: Inhibits matrix metalloproteinase-1, which also degrades collagen but has different substrate specificity.

MMP-9 Inhibitor: Targets matrix metalloproteinase-9, involved in the degradation of gelatin and other extracellular matrix components.

MMP-13 Inhibitor: Inhibits matrix metalloproteinase-13, which plays a role in cartilage degradation.

Uniqueness of MMP-8 Inhibitor I: this compound is unique due to its high selectivity for MMP-8, making it a valuable tool for studying the specific role of this enzyme in various physiological and pathological processes. Unlike other inhibitors, this compound does not significantly affect the activity of other matrix metalloproteinases, which reduces the risk of off-target effects .

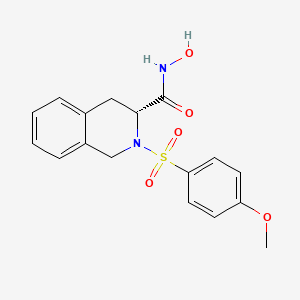

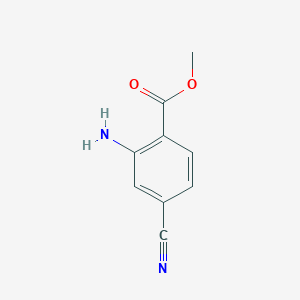

Propiedades

Fórmula molecular |

C17H18N2O5S |

|---|---|

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

(3R)-N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20)/t16-/m1/s1 |

Clave InChI |

PPELJLBDXLMTEW-MRXNPFEDSA-N |

SMILES isomérico |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NO |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO |

SMILES canónico |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R)-2-Pyrimidin-5-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1641503.png)

![2,6-diiodothieno[2,3-f][1]benzothiole](/img/structure/B1641506.png)

![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one](/img/structure/B1641526.png)

![Ethyl furo[3,2-c]pyridine-4-carboxylate](/img/structure/B1641544.png)